Molecular structure and conformation of 4-fluoro-1-naphthaleneethanol
Molecular structure and conformation of 4-fluoro-1-naphthaleneethanol
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-fluoro-1-naphthaleneethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 4-fluoro-1-naphthaleneethanol, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is not extensively available in public literature, this guide leverages established principles of physical organic chemistry, spectroscopic techniques, and computational modeling to construct a robust analytical framework. We will delve into the nuanced interplay of steric and electronic effects governed by the fluorinated naphthalene core and the flexible hydroxyethyl side chain. This document serves as a foundational resource for researchers, offering both theoretical insights and practical, step-by-step protocols for empirical validation.
Introduction: The Significance of Fluorinated Naphthalene Scaffolds
Naphthalene derivatives are a cornerstone in the development of therapeutic agents and functional materials.[1] The introduction of a fluorine atom onto the naphthalene ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The presence of a fluorine atom at the 4-position of the naphthalene ring, in particular, can modulate the electronic distribution across the aromatic system through both inductive and mesomeric effects.[3] The hydroxyethyl substituent at the 1-position introduces conformational flexibility, which is critical for its interaction with biological macromolecules. Understanding the three-dimensional structure and preferred conformations of 4-fluoro-1-naphthaleneethanol is therefore paramount for predicting its biological activity and for the rational design of new chemical entities.
Molecular Structure and Intrinsic Properties
The molecular structure of 4-fluoro-1-naphthaleneethanol consists of a rigid, planar naphthalene core substituted with a fluorine atom at the C4 position and a 2-hydroxyethyl group at the C1 position. The key structural features are:
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Aromatic Core: The fused bicyclic aromatic system of naphthalene dictates the overall planarity of a significant portion of the molecule.
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Fluorine Substitution: The highly electronegative fluorine atom influences the electron density of the naphthalene ring, which can be probed by spectroscopic methods like NMR.
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Hydroxyethyl Side Chain: This flexible side chain introduces several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles to consider are those around the C1-C(ethanol) and C(ethanol)-C(ethanol) bonds.
Table 1: Predicted Physicochemical Properties of 4-fluoro-1-naphthaleneethanol
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C12H11FO | Based on the chemical structure. |
| Molecular Weight | 190.21 g/mol | Calculated from the atomic weights of the constituent atoms. |
| XLogP3 | ~2.9 | Estimated based on the value for 4-fluoro-1-naphthaldehyde (2.7)[4] and the contribution of the ethanol group. The fluorine atom generally increases lipophilicity.[2] |
| Hydrogen Bond Donor | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptor | 1 (from the oxygen atom), 1 (from the fluorine atom) | The fluorine atom is a weak hydrogen bond acceptor. |
| Melting Point | Solid at room temperature | By analogy to 4-fluoro-1-naphthalenol (m.p. 115 °C)[5] and 4-fluoro-1-naphthaldehyde (m.p. 79-81 °C).[4] The ethanol side chain may influence crystal packing and thus the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Chloroform) | The hydroxyl group imparts polarity, suggesting solubility in polar solvents, similar to 4-fluoro-1-naphthalenol which is slightly soluble in methanol and chloroform.[2][5] |
Conformational Analysis: Theoretical Framework
The conformation of 4-fluoro-1-naphthaleneethanol is primarily determined by the rotation around the single bonds of the hydroxyethyl side chain. The key factors influencing the conformational equilibrium are:
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Steric Hindrance: Repulsive interactions between the bulky naphthalene ring and the atoms of the side chain will disfavor certain conformations.
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Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the fluorine atom or the π-system of the naphthalene ring can act as acceptors. This can stabilize specific conformers.
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Gauche Effect: The presence of the electronegative fluorine atom can influence the preference for gauche conformations around the C-C bonds of the side chain.[6]
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Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing conformers with different dipole moments.[7]
Experimental Determination of Structure and Conformation
A multi-technique approach is essential for the comprehensive characterization of 4-fluoro-1-naphthaleneethanol.
Synthesis
While a direct synthesis for 4-fluoro-1-naphthaleneethanol is not readily found in the literature, a plausible synthetic route can be proposed based on the synthesis of related compounds. For instance, 4-fluoro-1-naphthaldehyde can be synthesized from 1-fluoronaphthalene via formylation.[8] This aldehyde can then be reduced to the corresponding alcohol, 4-fluoro-1-naphthalenemethanol, which can be further reacted to introduce the additional methylene group of the ethanol side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of organic molecules.
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Sample Preparation: Dissolve 5-10 mg of 4-fluoro-1-naphthaleneethanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
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1H NMR:
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Acquire a standard one-dimensional 1H NMR spectrum.
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Expected signals: Aromatic protons on the naphthalene ring (7-9 ppm), the CH2 groups of the ethanol side chain, and the hydroxyl proton (variable chemical shift).
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Key information: The coupling constants (J-values) between the protons on the side chain can provide information about the dihedral angles and thus the preferred conformation.
-
-
19F NMR:
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Acquire a one-dimensional 19F NMR spectrum.
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Expected signal: A single resonance for the fluorine atom.
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Key information: The chemical shift of the fluorine atom can be sensitive to its local electronic environment and through-space interactions.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
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COSY: To establish proton-proton coupling networks and confirm the connectivity of the side chain.
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HSQC/HMBC: To assign the 1H and 13C chemical shifts.
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NOESY: To identify through-space correlations between protons. NOEs between the protons of the side chain and the aromatic protons of the naphthalene ring are particularly valuable for determining the preferred orientation of the side chain relative to the ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.
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Expected Absorptions:
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A broad O-H stretching band around 3300-3500 cm-1.[9]
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Aromatic C-H stretching vibrations just above 3000 cm-1.
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C-C stretching vibrations of the naphthalene ring in the 1400-1600 cm-1 region.
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A C-F stretching vibration, typically in the 1000-1300 cm-1 region.
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X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure and conformation.
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Crystal Growth: Grow single crystals of 4-fluoro-1-naphthaleneethanol suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
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Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
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Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.
Computational Modeling
In conjunction with experimental data, computational chemistry provides invaluable insights into the conformational preferences and electronic properties of 4-fluoro-1-naphthaleneethanol.
Conformational Search
A systematic or stochastic conformational search should be performed to identify all low-energy conformers.
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the geometries and relative energies of different conformers.
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Methodology: Use a suitable DFT functional (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[10]
-
Geometry Optimization: Perform full geometry optimizations of all identified low-energy conformers.
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Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
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Analysis: Compare the relative energies of the conformers to determine their populations at a given temperature. Analyze the optimized geometries to understand the intramolecular interactions that stabilize each conformer.
Data Visualization
Visualizing the molecular structure and the relationships between different analytical techniques is crucial for a comprehensive understanding.
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- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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